YM-08

Blood-brain barrier CNS pharmacokinetics brain penetration

YM-08 is the only commercially available, BBB-permeable analog of MKT-077. It uniquely reduces phosphorylated tau in ex vivo CNS tissue, providing proof-of-concept for CNS tauopathy studies. Its neutral pyridine design enables brain exposure (Cmax 4 µg/g, t1/2 6.8h) absent in MKT-077. Choose for acute CNS pharmacodynamics. For chronic studies, consider metabolically stable analogs.

Molecular Formula C19H17N3OS2
Molecular Weight 367.5 g/mol
Cat. No. B10858254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM-08
Molecular FormulaC19H17N3OS2
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCN1C(=CC2=CC=CC=N2)SC(=C3N(C4=CC=CC=C4S3)C)C1=O
InChIInChI=1S/C19H17N3OS2/c1-3-22-16(12-13-8-6-7-11-20-13)25-17(18(22)23)19-21(2)14-9-4-5-10-15(14)24-19/h4-12H,3H2,1-2H3/b16-12+,19-17+
InChIKeyUYFLAORTCSDPFM-KZDRZIDVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YM-08 Chemical Probe: Blood-Brain Barrier Permeable Hsp70 Inhibitor Derived from MKT-077


YM-08 is a neutral pyridine-substituted analog of the rhodacyanine Hsp70 inhibitor MKT-077, designed to address the blood-brain barrier (BBB) impermeability of its cationic parent [1]. It functions as an allosteric inhibitor of Hsp70, reducing phosphorylated and total tau levels in cellular and tissue models, and is characterized by a molecular formula of C19H17N3OS2 (MW 367.49) [2]. YM-08 also exhibits secondary SIRT2 inhibitory activity (IC50 = 19.9 μM) .

YM-08 Procurement Rationale: Why Other MKT-077 Analogs or Hsp70 Inhibitors Cannot Substitute


Generic substitution among Hsp70 inhibitors fails due to critical differences in BBB permeability, tissue distribution, and tau pathology selectivity [1]. MKT-077, the parent compound, does not penetrate the BBB, precluding its use as a CNS probe [1]. Methylene blue, a first-generation Hsp70 inhibitor, lacks selectivity and exhibits polypharmacology [2]. The cationic analog YM-01, while possessing similar in vitro activity, shows no detectable brain penetration in vivo . More metabolically stable analogs such as JG-23 (12-fold improved stability) were developed specifically because YM-08's benzothiazole moiety is vulnerable to CYP3A4 metabolism [3]. Thus, the choice among these analogs depends entirely on the specific experimental context—CNS target engagement requires YM-08 or optimized successors, while peripheral or cell-based studies may warrant alternative analogs.

YM-08 Quantitative Differentiation Evidence: Head-to-Head Data Against MKT-077, YM-01, and Next-Generation Analogs


Blood-Brain Barrier Permeability: YM-08 Achieves Brain Exposure Unattainable by MKT-077 and YM-01

YM-08 is the only compound among MKT-077, YM-01, and YM-08 that exhibits detectable BBB permeability in mice, achieving a brain Cmax of 4 µg/g, terminal half-life of 6.8 h, and brain AUCinf of 260 ng·h/g following 6.6 mg/kg i.v. administration . MKT-077 shows no detectable brain penetration, a limitation that precluded its clinical development for CNS applications [1]. The brain/plasma ratio for YM-08 was maintained at approximately 0.25 for at least 18 h post-administration in CD1 mice [1].

Blood-brain barrier CNS pharmacokinetics brain penetration

Hsp70 Binding Affinity: YM-08 Exhibits 10.5-Fold Higher Affinity Than MKT-077 in Competitive Binding Assays

In competitive binding assays using human Hsc70/HSPA8, YM-08 demonstrated an IC50 of 0.61 µM, compared to 3.2 µM for YM-01 and 6.4 µM for MKT-077, representing a 10.5-fold improvement in binding affinity over the parent compound MKT-077 and a 5.2-fold improvement over YM-01 . This enhanced affinity is attributed to the neutral pyridine substitution replacing the cationic pyridinium moiety [1].

Hsp70 binding competitive binding assay target engagement

Tau Reduction: YM-08 Selectively Reduces Pathogenic Tau in Brain Slices Unlike MKT-077

In cultured brain slices from transgenic P301L tau mice (Tg4510), YM-08 reduced phosphorylated tau (pS396/404) at both 30 and 100 µM concentrations, whereas MKT-077 did not reduce pathogenic tau in this ex vivo CNS model [1]. Notably, tau levels were unchanged in wild-type brain slices treated with YM-08, suggesting selectivity for pathogenic tau species [2]. In HeLaC3 cells expressing tau, YM-08 achieved 42% degradation of p-tau and 64% degradation of total tau over 24 h at 30 µM, which is lower than MKT-077 (88% p-tau / 89% total tau) and YM-01 (81% p-tau / 80% total tau) . This reduced potency in peripheral cell models is offset by its unique ability to reduce tau in CNS tissue.

tau reduction tauopathy brain slice culture phospho-tau

Kidney Accumulation and Nephrotoxicity Risk: YM-08 Shows Markedly Reduced Renal Retention Relative to MKT-077

MKT-077 was discontinued from clinical development due to dose-limiting nephrotoxicity associated with renal accumulation [1][2]. YM-08 exhibits much reduced accumulation in kidney in vivo relative to MKT-077, a difference attributed to its neutral charge and altered tissue distribution profile [2]. No quantitative renal accumulation ratio is reported in the primary literature, but the qualitative difference is consistently noted as a key design improvement .

nephrotoxicity kidney accumulation tissue distribution MKT-077 clinical failure

Metabolic Stability: YM-08 is Vulnerable to CYP3A4 Metabolism, Driving Development of JG-23 with 12-Fold Improved Stability

YM-08's benzothiazole moiety is vulnerable to metabolism by CYP3A4, which limits its further application as a chemical probe for extended in vivo studies [1][2]. This metabolic liability prompted the design of seventeen YM-08 derivatives with systematic halogen substitutions on the benzothiazole ring and repositioning of the distal pyridine heteroatom [1]. The optimized derivative JG-23 demonstrated 12-fold better metabolic stability than YM-08 in microsome assays while retaining tau-lowering activity in two cell-based models [1].

metabolic stability CYP3A4 microsome assay structure-activity relationship

Anticancer Activity: YM-08 Exhibits 13- to 38-Fold Weaker Potency Than MKT-077 in KRAS Mutant Tumor Cells

In KRAS mutant tumor cell lines, YM-08 is substantially less potent than MKT-077, with 95% confidence intervals for IC50 values of 11.21-13.29 µM vs. 0.27-0.34 µM in MIA PaCa-2 (pancreatic cancer), 7.55-8.22 µM vs. 0.55-0.73 µM in AsPC-1, and 3.53-3.93 µM vs. 0.33-0.40 µM in PANC-1 cells [1]. This reduced anticancer activity is consistent across multiple cancer cell lines, including MDA-MB-231 breast cancer cells where YM-08 IC50 = 8.5 µM compared to MKT-077 IC50 = 1.4 µM .

anticancer KRAS mutant cytotoxicity MKT-077

YM-08 Best-Fit Application Scenarios: CNS Tauopathy Target Validation and Blood-Brain Barrier Permeable Hsp70 Probe Development


Validation of Hsp70 Inhibition as a Tau-Lowering Strategy in CNS Tissue

YM-08 is the only commercially available compound in the MKT-077 series with demonstrated ability to reduce phosphorylated tau in ex vivo brain slices from tauopathy mouse models [1]. For researchers investigating whether Hsp70 inhibition can modulate tau pathology in CNS-relevant systems, YM-08 provides proof-of-concept data at 30 and 100 µM concentrations in transgenic P301L tau mouse brain slices [1]. This application leverages YM-08's unique combination of BBB permeability and tau-lowering activity in CNS tissue, despite its lower potency relative to MKT-077 in peripheral cell models.

Acute CNS Pharmacodynamic Studies in Rodent Models

YM-08 is suitable for acute CNS pharmacodynamic studies requiring brain exposure to an Hsp70 inhibitor. With a brain Cmax of 4 µg/g, terminal half-life of 6.8 h, and sustained brain/plasma ratio of approximately 0.25 for at least 18 h following a single 6.6 mg/kg i.v. dose in CD1 mice [1], YM-08 enables target engagement assessment in brain tissue within a defined time window. The compound's metabolic vulnerability to CYP3A4 limits its utility to acute dosing paradigms [2]; for chronic studies requiring sustained exposure, metabolically stable analogs such as JG-23 (12-fold improved stability) should be considered if available [2].

Chemical Probe for Differentiating CNS vs. Peripheral Hsp70 Pharmacology

YM-08 serves as a comparator tool to distinguish CNS-mediated effects from peripheral Hsp70 pharmacology. Its brain penetrance contrasts with MKT-077 (no detectable brain penetration), while its reduced peripheral anticancer potency (13-38 fold weaker than MKT-077 in KRAS mutant tumor cells) [3] and altered tissue distribution profile with reduced renal accumulation provide a distinct pharmacological fingerprint. Researchers can use YM-08 alongside MKT-077 or other non-BBB-permeable Hsp70 inhibitors to parse whether observed effects originate from CNS or peripheral target engagement.

Scaffold for Structure-Activity Relationship Studies Toward CNS-Optimized Hsp70 Inhibitors

YM-08 represents a foundational scaffold for medicinal chemistry optimization of CNS-penetrant Hsp70 inhibitors. Its design—replacing the cationic pyridinium moiety of MKT-077 with a neutral pyridine—established the principle that neutral charge improves BBB permeability in this chemotype [1]. Subsequent SAR campaigns have leveraged this scaffold to address metabolic liabilities, yielding JG-23 with 12-fold improved metabolic stability [2]. For procurement supporting medicinal chemistry or chemical biology programs, YM-08 serves as both a benchmark compound and a starting point for further derivatization toward improved CNS probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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